ダイノルフィンA (1-13)

概要

説明

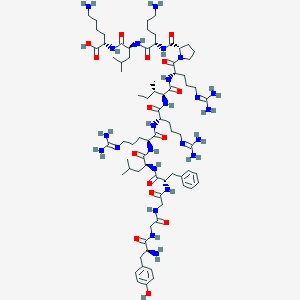

ダイノルフィン A1-13は、体内の疼痛調節とストレス応答系において重要な役割を果たす内因性オピオイドペプチドです。これは、前駆タンパク質プロダイノルフィンから誘導されたペプチドであるダイノルフィンファミリーの一員です。 ダイノルフィン A1-13は、特に疼痛知覚、気分、ストレスの調節に関与するκ-オピオイド受容体を活性化します .

科学的研究の応用

Dynorphin A1-13 has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigated for its role in pain modulation, stress response, and neuroprotection.

Medicine: Explored as a potential therapeutic agent for pain management and mood disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

ダイノルフィン A1-13は、主にκ-オピオイド受容体の活性化によってその効果を発揮します。この受容体に結合すると、アデニル酸シクラーゼの阻害、サイクリックアデノシンモノホスファート (cAMP) レベルの減少、ミトゲン活性化プロテインキナーゼ (MAPKs) の活性化を含む一連の細胞内シグナル伝達経路がトリガーされます。 これらの経路は最終的に、神経伝達物質の放出を調節し、疼痛知覚、気分、ストレス応答の変化をもたらします .

類似の化合物:

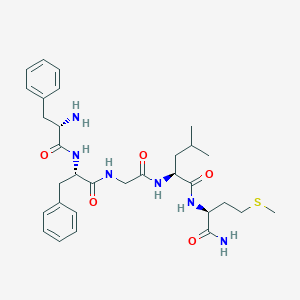

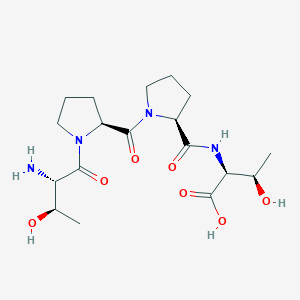

ダイノルフィン A1-8: ダイノルフィン A1-13の切断型で、類似していますが効力は弱いです。

β-エンドルフィン: 主にμ-オピオイド受容体を活性化する別の内因性オピオイドペプチド。

エンケファリン: デルタ-オピオイド受容体を活性化する短いペプチド.

ダイノルフィン A1-13の独自性: ダイノルフィン A1-13は、κ-オピオイド受容体に対する高い親和性と選択性を持つ点が特徴です。この特異性により、他のオピオイドペプチドよりも効果的に疼痛とストレス応答を調節することができます。 さらに、不快感と嫌悪感を誘発する能力は、通常は快感を生み出す他のオピオイドペプチドとは異なります .

Safety and Hazards

生化学分析

Biochemical Properties

Dynorphin A (1-13) interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. It primarily binds to kappa-opioid receptors, which are G-protein-coupled receptors involved in pain modulation and stress response. The interaction between Dynorphin A (1-13) and kappa-opioid receptors leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and subsequently decreasing neurotransmitter release. Additionally, Dynorphin A (1-13) is metabolized by carboxypeptidases and aminopeptidases, resulting in various cleavage products such as Dynorphin A (1-12) and Dynorphin A (2-13) .

Cellular Effects

Dynorphin A (1-13) exerts significant effects on various cell types and cellular processes. In neurons, it modulates neurotransmitter release, influencing pain perception and emotional responses. Dynorphin A (1-13) also affects glial cells, contributing to neuroinflammation and neuroprotection. It influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alters gene expression, impacting cellular metabolism and function .

Molecular Mechanism

The mechanism of action of Dynorphin A (1-13) involves binding to kappa-opioid receptors, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. This results in decreased cyclic adenosine monophosphate levels and reduced neurotransmitter release. Dynorphin A (1-13) also interacts with other receptors, such as N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic and neuroprotective effects. Additionally, Dynorphin A (1-13) influences gene expression by regulating transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dynorphin A (1-13) change over time due to its stability and degradation. Dynorphin A (1-13) has a short half-life in plasma, with major metabolites having half-lives ranging from 0.5 to 4 minutes . In cerebrospinal fluid, the half-life of Dynorphin A (1-13) is approximately 2.5 hours . Long-term effects on cellular function include alterations in neurotransmitter release, gene expression, and cellular metabolism, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dynorphin A (1-13) vary with different dosages in animal models. At low doses, Dynorphin A (1-13) exhibits analgesic and neuroprotective effects, while higher doses can lead to adverse effects such as motor impairment and neurotoxicity. Threshold effects are observed, with specific dosages required to achieve desired outcomes without causing toxicity .

Metabolic Pathways

Dynorphin A (1-13) is involved in several metabolic pathways, primarily being metabolized by carboxypeptidases and aminopeptidases. These enzymes cleave Dynorphin A (1-13) into various fragments, such as Dynorphin A (1-12) and Dynorphin A (2-13). The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the presence of enzyme inhibitors .

Transport and Distribution

Dynorphin A (1-13) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation. Dynorphin A (1-13) can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution is also affected by its binding to kappa-opioid receptors and other biomolecules .

Subcellular Localization

The subcellular localization of Dynorphin A (1-13) is crucial for its activity and function. It is primarily localized in synaptic vesicles and secretory granules, where it is released in response to neuronal activity. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, affecting its interactions with receptors and other biomolecules .

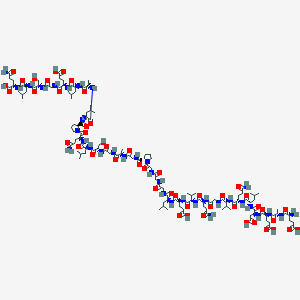

準備方法

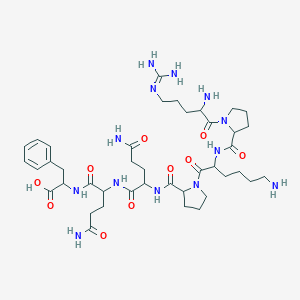

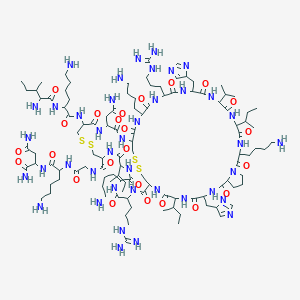

合成経路と反応条件: ダイノルフィン A1-13は、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成 (SPPS) を用いて合成できます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを伴います。アミノ酸は、望ましくない反応を防ぐために特定の基によって保護されています。 ペプチド鎖の組み立て後、保護基が除去され、ペプチドは樹脂から切断されます .

工業生産方法: ダイノルフィン A1-13の工業生産は、実験室での合成と同様の原理に従いますが、規模が大きくなります。自動ペプチド合成装置を使用して、効率と収率を向上させています。 このプロセスには、最終製品の純度を保証するために、高速液体クロマトグラフィー (HPLC) を含む厳格な精製ステップが含まれます .

化学反応の分析

反応の種類: ダイノルフィン A1-13は、主にプロテアーゼによる切断を含むさまざまな酵素反応を受けます。これらの反応には以下が含まれます。

酸化: ダイノルフィン A1-13は酸化され、システイン残基間にジスルフィド結合が形成される可能性があります。

還元: 還元反応はジスルフィド結合を切断し、ペプチドを還元型に戻すことができます。

置換: ダイノルフィン A1-13のアミノ酸残基は、部位特異的変異誘発によって置換されて、特定の残基の活性の影響を調べることができます.

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール (DTT) またはβ-メルカプトエタノール。

生成される主な生成物:

酸化: ジスルフィド結合したペプチドの形成。

還元: ペプチドの還元型。

置換: アミノ酸配列が変更された変異ペプチド.

4. 科学研究への応用

ダイノルフィン A1-13は、科学研究において幅広い応用範囲を持っています。

化学: ペプチド合成と修飾技術の研究に使用されます。

生物学: 疼痛調節、ストレス応答、神経保護における役割について調査されています。

医学: 疼痛管理や気分障害に対する潜在的な治療薬として検討されています。

類似化合物との比較

Dynorphin A1-8: A truncated form of Dynorphin A1-13 with similar but less potent effects.

Beta-Endorphin: Another endogenous opioid peptide that primarily activates the mu-opioid receptor.

Enkephalins: Short peptides that activate delta-opioid receptors.

Uniqueness of Dynorphin A1-13: Dynorphin A1-13 is unique due to its high affinity and selectivity for the kappa-opioid receptor. This specificity allows it to modulate pain and stress responses more effectively than other opioid peptides. Additionally, its ability to induce dysphoria and aversion distinguishes it from other opioid peptides that typically produce euphoria .

特性

IUPAC Name |

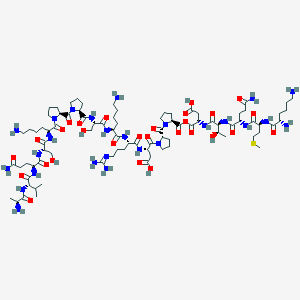

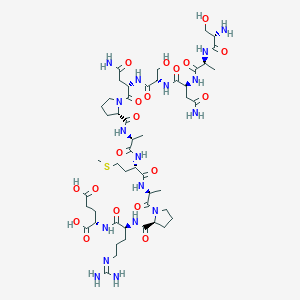

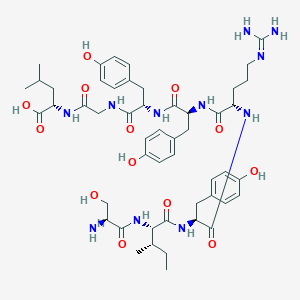

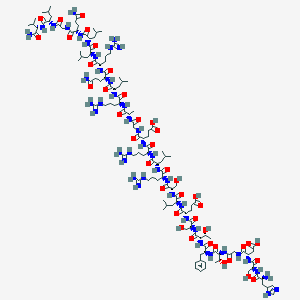

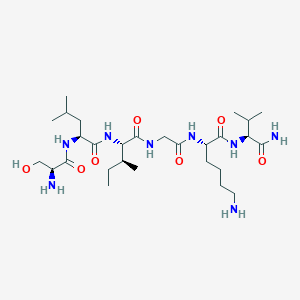

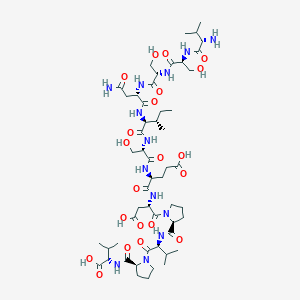

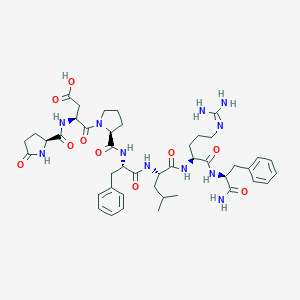

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIBUHLQIYUEU-IWIISZHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H126N24O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72957-38-1 | |

| Record name | Dynorphin (1-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DYNORPHIN A 1-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

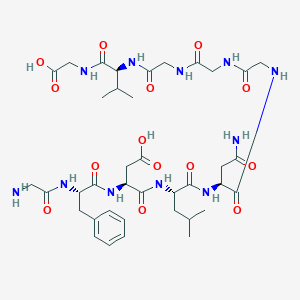

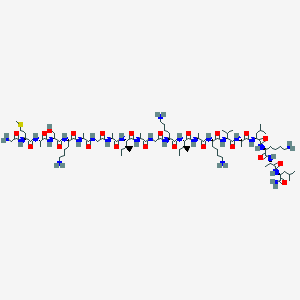

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dynorphin A (1-13)?

A1: Dynorphin A (1-13) primarily targets the kappa-opioid receptor (KOR) [, , , , , , ].

Q2: What are the downstream effects of Dynorphin A (1-13) binding to KORs?

A2: Dynorphin A (1-13) binding to KORs elicits a variety of downstream effects, including: - Inhibition of adenylyl cyclase activity []- Modulation of calcium and potassium channels [, ]- Inhibition of neurotransmitter release, including acetylcholine, dopamine, and GABA [, , , , ]

Q3: Does Dynorphin A (1-13) interact with other opioid receptors?

A3: While Dynorphin A (1-13) exhibits high affinity for KORs, it can also interact with mu-opioid receptors (MORs) and delta-opioid receptors (DORs), albeit with lower affinity [, , , ].

Q4: Does Dynorphin A (1-13) exhibit both pre- and post-synaptic effects?

A4: Yes, Dynorphin A (1-13) demonstrates both pre- and postsynaptic effects. It can hyperpolarize dopamine neurons postsynaptically and suppress dopamine release through actions at presynaptic release sites [].

Q5: What is the molecular formula and weight of Dynorphin A (1-13)?

A5: The molecular formula of Dynorphin A (1-13) is C70H109N21O16, and its molecular weight is 1496.7 g/mol [].

Q6: Is there spectroscopic data available for Dynorphin A (1-13)?

A6: Research has utilized techniques like mass spectrometry to study Dynorphin A (1-13). For instance, hydrogen-deuterium exchange coupled with mass spectrometry was employed to analyze conformational changes induced by trifluoroethanol [].

Q7: How do structural modifications affect the activity of Dynorphin A (1-13)?

A7: Structural modifications significantly impact the activity of Dynorphin A (1-13). For example:

- Dynorphin A (3-13): This fragment, lacking the N-terminal tyrosine, exhibits non-opioid anticonvulsant effects but does not possess the opioid antagonist properties of Dynorphin A (1-13) [, ].

- Dynorphin A (13-17): This C-terminal fragment exhibits neurotoxic effects, suggesting the presence of intrinsic neurotoxicity within this region of Dynorphin A [].

- Arodyn: This synthetic analog of Dynorphin A (1-11) with a modified N-terminus acts as a potent and selective KOR antagonist [].

Q8: Are there any Dynorphin A (1-13) analogs designed for enhanced stability or specific targeting?

A8: CJC-1008 is a chemically modified version of Dynorphin A (1-13) designed to covalently bind to human serum albumin, thereby prolonging its duration of action in vivo [].

Q9: How stable is Dynorphin A (1-13) in biological systems?

A9: Dynorphin A (1-13) is susceptible to rapid enzymatic degradation in vivo, limiting its duration of action. Studies have shown that peptidase inhibitors can significantly enhance the paralytic effects of Dynorphin A (1-13), indicating the role of peptidases in its degradation [].

Q10: What in vitro models are used to study the effects of Dynorphin A (1-13)?

A10: Researchers commonly use isolated tissue preparations, such as guinea pig colon circular muscle [], and primary neuronal cultures [, ] to study the effects of Dynorphin A (1-13) in vitro.

Q11: What in vivo models are used to investigate Dynorphin A (1-13)?

A11: Several animal models are employed to study Dynorphin A (1-13) in vivo, including:- Pain Models: Formalin-induced flinching in rats is used to investigate the role of Dynorphin A (1-13) in nociception [].- Stress Models: Immobilization stress and swimming stress models in rodents help understand the influence of Dynorphin A (1-13) on stress responses and potential protective effects [, , , ].- Learning and Memory Impairment: Rodent models of learning and memory impairment induced by cholinergic antagonists or NMDA receptor blockers are utilized to investigate the potential role of Dynorphin A (1-13) in cognitive function [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。